molecular formula C24H24N4O3 B2705696 benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-51-0

benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2705696
CAS No.: 946332-51-0
M. Wt: 416.481
InChI Key: VJBOIFQMNJNEBO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, an isopropyl group, a pyrazolo[3,4-d]pyridazine ring, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group, for example, can exist in three possible structural isomers: ortho, meta, and para .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . This compound, due to its functional groups, might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Several studies have focused on the synthesis of novel compounds, including pyrazolo[3,4-d]pyridazin derivatives, and their evaluation for various biological activities. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including pyrazolo[3,4-d]pyridazin derivatives, and subjected them to molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies and showed antimicrobial and antioxidant activity (Flefel et al., 2018).

Synthesis and Spectroscopic Investigation

Danagulyan et al. (1997) conducted a synthesis and mass spectroscopic investigation of some 6-(pyrazol-1-yl)pyrimidines, which may include derivatives similar to the target compound, indicating their potential in generating novel chemical entities with studied biological activities (Danagulyan et al., 1997).

Antiallergic and Antiviral Activity

The synthesis of compounds with potential antiallergic and antiviral activities has also been a focus. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with significant antiallergic activity, highlighting the therapeutic potential of related derivatives (Nohara et al., 1985). Similarly, Hashem et al. (2007) explored the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems, evaluating their antiviral activity against HAV and HSV-1 (Hashem et al., 2007).

Structural and Antimicrobial Studies

Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized it through various spectroscopic methods, also performing theoretical calculations to understand its structure-activity relationships (Kalai et al., 2021). In addition, various synthesized compounds, including pyrazole and pyridazinone derivatives, have been evaluated for their antimicrobial activities, indicating the chemical versatility and potential therapeutic applications of these compounds (Dabholkar & Gavande, 2016).

Properties

IUPAC Name

benzyl 2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16(2)22-19-13-25-28(20-12-8-7-9-17(20)3)23(19)24(30)27(26-22)14-21(29)31-15-18-10-5-4-6-11-18/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBOIFQMNJNEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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